molecular formula C12H15NO5 B044105 (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid CAS No. 40371-50-4

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105
CAS No.: 40371-50-4
M. Wt: 253.25 g/mol
InChI Key: ULKOBRDRCYROKY-JTQLQIEISA-N
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Description

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral compound that plays a significant role in various chemical and biological applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbobenzyloxy protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid typically involves the protection of the amino group followed by the introduction of the hydroxybutyric acid moiety. One common method is the use of (S)-4-amino-2-hydroxybutyric acid as the starting material. The amino group is protected using a carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of (S)-N-Carbobenzyloxy-4-amino-2-oxobutyric acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the carbobenzyloxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-2-hydroxybutyric acid: Lacks the carbobenzyloxy protecting group, making it less stable in certain reactions.

    (S)-N-Carbobenzyloxy-4-amino-3-hydroxybutyric acid: Differs in the position of the hydroxy group, leading to different reactivity and applications.

    ®-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid: The enantiomer of the compound, which may exhibit different biological activities and properties.

Uniqueness

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is unique due to its specific stereochemistry and the presence of the carbobenzyloxy protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKOBRDRCYROKY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177349
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-50-4
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40371-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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